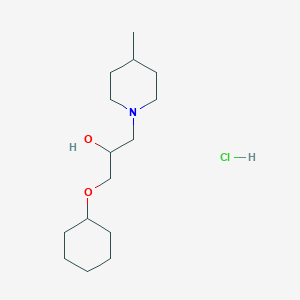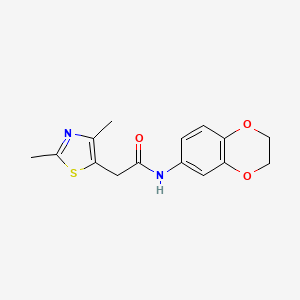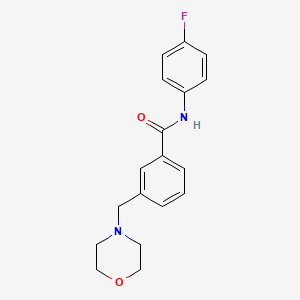
1-(cyclohexyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclohexyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CHIR-99021 and is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is an enzyme that plays a crucial role in various cellular processes, including the regulation of glycogen synthesis, cell differentiation, and proliferation.
作用机制
CHIR-99021 is a potent and selective inhibitor of 1-(cyclohexyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride. 1-(cyclohexyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride is a serine/threonine kinase that regulates various cellular processes, including glycogen synthesis, cell differentiation, and proliferation. By inhibiting 1-(cyclohexyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride, CHIR-99021 promotes the phosphorylation and activation of glycogen synthase, leading to increased glycogen synthesis. CHIR-99021 also promotes the stabilization of β-catenin, a transcription factor that plays a crucial role in cell differentiation and proliferation.
Biochemical and Physiological Effects:
CHIR-99021 has been shown to have various biochemical and physiological effects. It promotes the self-renewal of embryonic stem cells and induces their differentiation into specific cell types. CHIR-99021 also promotes the proliferation of pancreatic β-cells and the differentiation of mesenchymal stem cells into osteoblasts. Furthermore, CHIR-99021 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One of the main advantages of CHIR-99021 is its potency and selectivity for 1-(cyclohexyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride. It has been shown to be more potent than other 1-(cyclohexyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride inhibitors, such as lithium and SB-216763. Furthermore, CHIR-99021 has a high degree of selectivity for 1-(cyclohexyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride over other kinases. However, one of the limitations of CHIR-99021 is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for the use of CHIR-99021 in scientific research. One potential application is in the development of disease models for various disorders, including Alzheimer's disease, bipolar disorder, and cancer. CHIR-99021 could also be used to study the role of 1-(cyclohexyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride in various cellular processes, including cell differentiation, proliferation, and metabolism. Furthermore, the development of more potent and selective 1-(cyclohexyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride inhibitors could lead to the identification of new therapeutic targets for various diseases.
合成方法
The synthesis of CHIR-99021 involves the reaction of 1-(cyclohexyloxy)-3-chloropropane with 4-methyl-1-piperidinecarboxylic acid, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by reacting the resulting alcohol with hydrochloric acid. The yield of this synthesis method is typically around 60%.
科学研究应用
CHIR-99021 has been extensively used in scientific research as a tool compound to study the role of 1-(cyclohexyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride in various cellular processes. It has been shown to promote the self-renewal of embryonic stem cells and induce their differentiation into specific cell types. CHIR-99021 has also been used to study the role of 1-(cyclohexyloxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride in the regulation of insulin signaling and glucose metabolism. Furthermore, CHIR-99021 has been used to develop various disease models, including Alzheimer's disease, bipolar disorder, and cancer.
属性
IUPAC Name |
1-cyclohexyloxy-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO2.ClH/c1-13-7-9-16(10-8-13)11-14(17)12-18-15-5-3-2-4-6-15;/h13-15,17H,2-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQDZAYJBMEOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2CCCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyloxy-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]isonicotinamide](/img/structure/B5971818.png)
![N,N-dimethyl-2-{4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-morpholinyl}ethanamine](/img/structure/B5971830.png)
![4-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B5971836.png)
![5-[(4-benzyl-1-piperidinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B5971844.png)
![3-{1-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-4-piperidinyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B5971845.png)
![5-methyl-N-({1-[(2-phenyl-1,3-thiazol-5-yl)methyl]-3-piperidinyl}methyl)-3-isoxazolecarboxamide](/img/structure/B5971847.png)
![3-[(2-hydroxy-5-nitrobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5971851.png)



![N-[(4-fluorophenyl)(4-pyridinyl)methyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5971892.png)
![{2-[1-(3,4-dimethoxyphenyl)cyclopentyl]ethyl}ethylamine hydrochloride](/img/structure/B5971896.png)
![ethyl 3-(3-methoxybenzyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B5971915.png)
![3-{[(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B5971921.png)